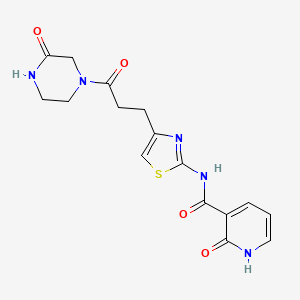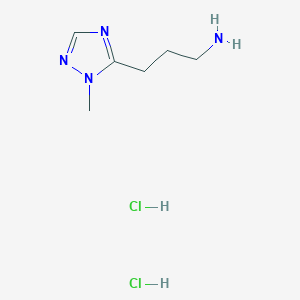![molecular formula C12H7FN2S2 B2525368 6-(4-Fluorofenil)tieno[3,2-d]pirimidin-4-tiol CAS No. 757221-68-4](/img/structure/B2525368.png)
6-(4-Fluorofenil)tieno[3,2-d]pirimidin-4-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-substituted thieno[2,3-d]pyrimidines has been explored in various studies. One approach involved the synthesis of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as selective folate receptor substrates and antitumor agents. The process included the conversion of allylalcohols and 4-iodobenzoate to aldehydes, which were then transformed into the target compounds through a series of reactions including cyclization and saponification . Another study reported the synthesis of 2,4-diamino-thieno[2,3-d]pyrimidines through condensation of 2-aminothiophene-3-carbonitrile with guanidine or a sequence involving CS2 and NH3, leading to various derivatives . Additionally, a systematic synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines was achieved, which involved a star-shaped D–π–A system with an electron-deficient pyrimidine core .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various analytical techniques. For instance, the structure of 4-(5-aryl-1,3,4-thiadiazol-2-ylthio)-2-(trifluoromethyl)thieno[2,3-d]pyrimidines was confirmed by IR, 1H NMR, and elemental analysis . Similarly, the crystal structure of a 4-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was elucidated using single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms .
Chemical Reactions Analysis
The chemical reactivity of thieno[2,3-d]pyrimidine derivatives has been explored in the context of their potential biological activity. The synthesized compounds have shown potent growth inhibitory effects on human tumor cells expressing folate receptors, indicating a mechanism of action involving the dual inhibition of key enzymes in purine biosynthesis . The synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines also demonstrated interesting optical properties and potential as ICT-based sensors, suggesting a wide range of chemical reactivity and applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are closely related to their molecular structure and synthesis pathways. The compounds synthesized in the studies exhibited distinct absorption and emission wavelengths, which were influenced by the donor effect of terminal aryl groups . The fluorinated thieno[2,3-d]pyrimidine derivatives containing 1,3,4-thiadiazole showed specific reactivity patterns, such as nucleophilic substitution reactions, which were crucial for their synthesis . The planar conformation of the molecules, as revealed by X-ray diffraction, may also contribute to their chemical properties and interactions with biological targets .
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Thieno[3,2-d]pirimidina
Las tieno[3,2-d]pirimidinas representan una clase importante de compuestos químicos con diversas actividades biológicas . El compuesto “6-(4-Fluorofenil)tieno[3,2-d]pirimidin-4-tiol” puede ser utilizado como un sintón versátil para la preparación de derivados de tieno[3,2-d]pirimidina .
Desarrollo de Agentes Anticancerígenos
El compuesto ha sido utilizado en el desarrollo de agentes antitumorales multidiana con selectividad de transporte del Receptor de Folato (FR) . Estos agentes han mostrado alta actividad hacia las células tumorales KB .
3. Inhibición del Metabolismo de un Carbono Citosólico y Mitocondrial El compuesto se ha encontrado que inhibe el metabolismo de un carbono citosólico y mitocondrial . Esta inhibición es crucial en el desarrollo de agentes anticancerígenos ya que interrumpe la síntesis de novo de nucleótidos en las células proliferantes .
4. Inhibición de la Biosíntesis de Purinas de Novo El compuesto se ha encontrado que inhibe la biosíntesis de purinas de novo . Esta inhibición se logra en las etapas de 5-aminoimidazol-4-carboxamida ribonucleótido formiltransferasa (AICARFTasa) y glicinamida ribonucleótido formiltransferasa (GARFTasa) .
5. Inhibición de la Serina Hidroximetil Transferasa 2 Mitocondrial (SHMT2) El compuesto también se ha encontrado que inhibe la serina hidroximetil transferasa 2 mitocondrial (SHMT2) . Esta inhibición interrumpe la interconversión de serina y glicina, lo cual es crucial en el desarrollo de agentes anticancerígenos .
6. Uso como Fotosensibilizador en Terapia Fotodinámica Thieno[3,4-d]pirimidin-4(1H)-tiona, un derivado del compuesto, ha sido identificado como un prometedor fotosensibilizador tiopirimidínico . Se puede incorporar fácilmente como un agente fotodinámico en secuencias de ADN y ARN específicas de secuencia para el tratamiento de células de cáncer de piel .
Direcciones Futuras
The future directions in the research of “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological effects . Additionally, the development of new pyrimidines as anti-inflammatory agents is suggested .
Mecanismo De Acción
Mode of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating enzymatic activity .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound would depend on its precise targets .
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBLSGFAEUWPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)
![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2525287.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)
![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)
![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)



![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)